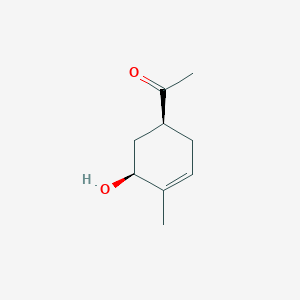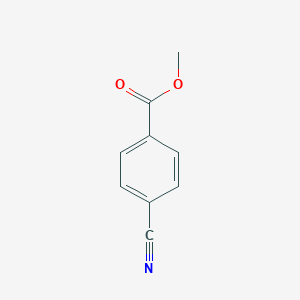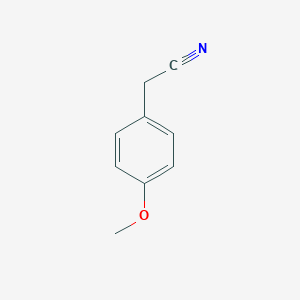![molecular formula C11H12N2 B141542 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole CAS No. 136616-63-2](/img/structure/B141542.png)
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole is an organic compound that belongs to the benzimidazole family. This compound features a benzimidazole core with vinyl and methyl substituents, making it a unique and versatile molecule. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole with vinyl halides under basic conditions to introduce the vinyl group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to achieve high yields and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives with functional groups like halides, alkyls, and amines.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, which can disrupt cell division and lead to cell death. The vinyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethyl-1H-benzimidazole: Lacks the vinyl group, which may result in different chemical reactivity and biological activity.
2-Phenyl-5,6-dimethyl-1H-benzimidazole: Contains a phenyl group instead of a vinyl group, leading to variations in its chemical and biological properties.
2-Methyl-5,6-dimethyl-1H-benzimidazole: The presence of a methyl group instead of a vinyl group can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its vinyl substituent, which imparts distinct chemical reactivity and potential biological activities compared to other benzimidazole derivatives.
Propiedades
Número CAS |
136616-63-2 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-ethenyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h4-6H,1H2,2-3H3,(H,12,13) |
Clave InChI |
ZBROKEOFSJLGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Sinónimos |
1H-Benzimidazole,2-ethenyl-5,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)





![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
